

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

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Compound of Interest

Compound Name: *1,3-Benzodioxole-5-sulfonamide*

Cat. No.: *B1217220*

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The convergence of the sulfonamide group with the 1,3-benzodioxole moiety creates a molecule of significant interest to the pharmaceutical and life sciences sectors: **1,3-Benzodioxole-5-sulfonamide**. The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The 1,3-benzodioxole ring system is also a privileged scaffold, appearing in numerous natural products and synthetic compounds with diverse biological activities.[4]

This guide offers a detailed exploration of the core physicochemical properties of **1,3-Benzodioxole-5-sulfonamide**. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It provides not only the fundamental properties that govern the compound's behavior but also the experimental rationale and detailed protocols for their determination. Understanding these characteristics—from solubility and pKa to its spectroscopic signature—is paramount for predicting its ADME (absorption, distribution, metabolism, and excretion) profile, designing effective formulations, and unlocking its full therapeutic potential.

Section 1: Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. **1,3-Benzodioxole-5-sulfonamide** is an aromatic sulfonamide built upon a bicyclic heterocyclic core.

Molecular Structure:

Caption: Chemical structure of **1,3-Benzodioxole-5-sulfonamide**.

Table 1: Chemical Identity

Identifier	Value	Source
IUPAC Name	1,3-benzodioxole-5-sulfonamide	-
Molecular Formula	C ₇ H ₇ NO ₄ S	[5]
Molecular Weight	201.2 g/mol	[5]
Monoisotopic Mass	201.00958 Da	[5]

Section 2: Core Physicochemical Properties

The interaction of a drug candidate with a biological system is fundamentally governed by its physicochemical properties. These parameters dictate everything from how a compound dissolves to how it crosses cellular membranes.

Table 2: Summary of Physicochemical Properties

Property	Predicted/Typical Value	Significance in Drug Development
Melting Point (°C)	Solid at room temperature; requires experimental determination.	Purity assessment, stability, and formulation processing.[6]
Aqueous Solubility	Sparingly soluble.	Affects dissolution rate, bioavailability, and formulation options.[7][8]
pKa	~9-10 (Sulfonamide N-H)	Governs ionization state, influencing solubility and membrane permeability.
LogP (XlogP)	0.2 (Predicted)	Measures lipophilicity, a key predictor of membrane transport and absorption.[5]

Melting Point: A Criterion for Purity

The melting point is a critical thermal property used to confirm the identity and purity of a crystalline solid.[9] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[6] For **1,3-Benzodioxole-5-sulfonamide**, a sharp, well-defined melting point would be indicative of a high-purity sample suitable for further studies.

Solubility: The Gateway to Bioavailability

Solubility, particularly aqueous solubility, is a gatekeeper for oral drug absorption. The molecule's structure, with a hydrophobic benzodioxole core and a polar sulfonamide group, suggests limited solubility in water.[4][8] It is expected to be more soluble in organic solvents like ethanol, acetone, and DMSO.[8] Low aqueous solubility can be a major hurdle in drug development, often requiring formulation strategies such as salt formation or the use of co-solvents to enhance bioavailability.

pKa: The Influence of Ionization

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The sulfonamide group (-SO₂NH₂) contains an acidic proton. The electron-withdrawing nature of the adjacent sulfonyl group enhances the acidity of the N-H bond, making it susceptible to deprotonation in basic environments. This ionization state is critical, as the charged (ionized) form is typically more water-soluble, while the neutral (non-ionized) form is more lipid-soluble and thus better able to cross biological membranes.

Lipophilicity (LogP): Balancing Water and Fat Solubility

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key factor in the "rule of five" for predicting oral bioavailability. The predicted XlogP of 0.2 suggests that **1,3-Benzodioxole-5-sulfonamide** is a relatively balanced molecule, neither excessively hydrophobic nor hydrophilic.[5] This balance is often desirable in drug candidates, facilitating both sufficient aqueous solubility for dissolution and adequate lipid solubility for membrane permeation.

Section 3: Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques provide a definitive fingerprint for a molecule, allowing for unambiguous structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ¹H NMR: The proton NMR spectrum of **1,3-Benzodioxole-5-sulfonamide** is expected to show distinct signals. The aromatic protons on the benzodioxole ring will appear in the downfield region (typically 6.5-7.7 ppm).[10] A characteristic singlet at approximately 6.0 ppm corresponds to the two equivalent protons of the methylene (-O-CH₂-O-) group. The two protons on the sulfonamide nitrogen (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.[10]
- ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (110-160 ppm), with carbons attached to oxygen appearing further downfield.[10] The methylene carbon of

the dioxole ring will have a characteristic signal around 100 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **1,3-Benzodioxole-5-sulfonamide**

Functional Group	Vibration Type	Typical Wavenumber (cm ⁻¹)
Sulfonamide (N-H)	N-H Stretch	3300 - 3400
Aromatic C-H	C-H Stretch	> 3000
Sulfonamide (S=O)	Asymmetric & Symmetric Stretch	1310 - 1350 and 1140 - 1160[10]
Aromatic C=C	C=C Stretch	1450 - 1600
Dioxole (C-O-C)	Asymmetric Stretch	~1250

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For **1,3-Benzodioxole-5-sulfonamide**, an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight.[11][12]

Section 4: Experimental Methodologies and Workflows

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their measurement. The following sections detail standard, validated methodologies.

Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus. The causality behind slow, controlled heating is to ensure the system remains at thermal equilibrium, allowing for a precise and reproducible measurement.[13]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

- **Sample Preparation:** Finely crush the crystalline **1,3-Benzodioxole-5-sulfonamide** sample. [14] Pack a small amount into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[13]
- **Apparatus Setup:** Place the packed capillary tube into the heating block of the melting point apparatus.[14]
- **Range Finding (Optional but Recommended):** Heat the block rapidly to get an approximate melting temperature. This saves time during the precise measurement.[6]
- **Accurate Measurement:** Allow the apparatus to cool well below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate of approximately 1-2°C per minute.[13]
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[14]
- **Validation:** Repeat the measurement at least twice more to ensure reproducibility. Consistent results validate the purity of the sample.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

- Preparation: Add an excess amount of **1,3-Benzodioxole-5-sulfonamide** to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.
- Equilibration: Place the vial in a shaker bath set to a constant temperature (typically 25°C or 37°C to mimic physiological conditions) and agitate for a prolonged period (24-48 hours). This step is causal to reaching thermodynamic equilibrium.
- Phase Separation: After equilibration, allow the suspension to stand, letting undissolved solids settle.
- Sampling: Carefully withdraw a sample from the clear supernatant, avoiding any solid particles.
- Filtration: Immediately filter the sample through a low-binding 0.22 µm syringe filter to remove any remaining microscopic solid particles.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative NMR (qNMR).^[15] A standard calibration curve is required for accurate quantification.

Conclusion

1,3-Benzodioxole-5-sulfonamide is a compound defined by a balance of established pharmaceutical scaffolds. Its physicochemical properties—moderate lipophilicity, expected low aqueous solubility, and an ionizable sulfonamide group—are defining characteristics that will steer its journey through the drug discovery pipeline. The experimental protocols detailed herein provide a validated framework for researchers to confirm these properties, ensuring the generation of high-quality, reliable data. A thorough understanding and precise measurement of this foundational dataset are indispensable for formulating this compound effectively and predicting its in vivo behavior, ultimately enabling a rigorous evaluation of its therapeutic promise.

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